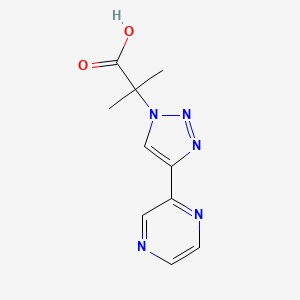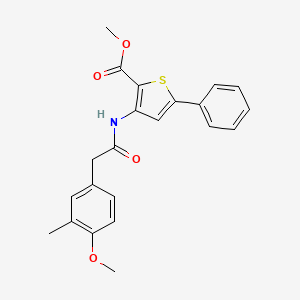
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is a complex organic compound characterized by its pyrazole ring and trifluorobutane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Introduction of Substituents: Ethyl and methyl groups are introduced through subsequent substitution reactions.
Trifluorination: The trifluorobutane-1,3-dione moiety is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles like ammonia or amines, and leaving groups such as halides.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles or other heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The trifluorobutane-1,3-dione moiety can bind to enzymes or receptors, altering their activity. The pyrazole ring may interact with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways.
Comparaison Avec Des Composés Similaires
1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: Similar structure but lacks the methyl group.
1-(1-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: Similar structure but lacks the ethyl group.
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-butane-1,3-dione: Similar structure but lacks the trifluoromethyl group.
Uniqueness: The presence of both the ethyl and methyl groups on the pyrazole ring, along with the trifluorobutane-1,3-dione moiety, makes this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione in various scientific fields and its potential applications
Propriétés
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-3-15-6(2)7(5-14-15)8(16)4-9(17)10(11,12)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVSWZMNAQQWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)CC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)


![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)





![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)

![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)
